molecular formula C22H28O3S B14278228 [1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate CAS No. 125313-32-8

[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate

Cat. No.: B14278228
CAS No.: 125313-32-8
M. Wt: 372.5 g/mol
InChI Key: FZLHXVVSUIUIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate is a complex organic compound that features a unique structure combining cyclohexane and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate typically involves the reaction of naphthalene-2-sulfonyl chloride with [1,1’-Bi(cyclohexane)]-2-yl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the cyclohexane moiety.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine

In medicine, [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate has potential applications as a drug candidate or a drug delivery agent. Its ability to interact with biological targets can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Bi(cyclohexane)]-2-yl benzene-2-sulfonate
  • [1,1’-Bi(cyclohexane)]-2-yl toluene-2-sulfonate
  • [1,1’-Bi(cyclohexane)]-2-yl anthracene-2-sulfonate

Uniqueness

Compared to similar compounds, [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate stands out due to its unique combination of cyclohexane and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill.

Properties

CAS No.

125313-32-8

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

(2-cyclohexylcyclohexyl) naphthalene-2-sulfonate

InChI

InChI=1S/C22H28O3S/c23-26(24,20-15-14-17-8-4-5-11-19(17)16-20)25-22-13-7-6-12-21(22)18-9-2-1-3-10-18/h4-5,8,11,14-16,18,21-22H,1-3,6-7,9-10,12-13H2

InChI Key

FZLHXVVSUIUIFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCCC2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.